molecular formula C12H7BrN2OS B7644341 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine

4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B7644341
M. Wt: 307.17 g/mol
InChI Key: MBZIDZYJGYCDAR-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 2-bromophenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core . The bromophenoxy group can be introduced via nucleophilic substitution reactions using 2-bromophenol and suitable leaving groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Catalysts such as palladium complexes may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways critical for cancer cell growth and survival. This inhibition can lead to apoptosis or programmed cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromophenoxy group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

4-(2-bromophenoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-9-3-1-2-4-10(9)16-11-8-5-6-17-12(8)15-7-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZIDZYJGYCDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C3C=CSC3=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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